4-(((4-fluorobenzyl)oxy)methyl)-N-phenethylpiperidine-1-carboxamide
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Overview
Description
The compound “4-(((4-fluorobenzyl)oxy)methyl)-N-phenethylpiperidine-1-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringFc1ccc(COCC2CCNCC2)cc1
. This indicates the presence of a fluorobenzyl group attached to a piperidine ring via an ether linkage . Physical and Chemical Properties Analysis
The compound has a molecular weight of 223.29 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.Scientific Research Applications
Fluorescent Properties and Medical Imaging
Compounds with fluorescent properties, such as methylene blue, have been extensively studied for their applications in medical imaging and surgery. Methylene blue's ability to act as a fluorophore has made it useful in the near-infrared imaging visualization of various body parts during surgical procedures, improving the accuracy and safety of these operations (Cwalinski et al., 2020).
Environmental Impact of Organic Compounds
The environmental effects of organic compounds, including those similar in structure to "4-(((4-fluorobenzyl)oxy)methyl)-N-phenethylpiperidine-1-carboxamide", such as oxybenzone, have been a significant area of research. Studies have highlighted the persistence of these compounds in water sources and their potential impact on ecosystems, including coral reef bleaching and accumulation in the food chain (Schneider & Lim, 2019).
Synthesis and Chemical Applications
Research into the synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, underscores the importance of developing efficient and practical methods for producing key intermediates used in pharmaceuticals and other industries. These studies contribute to the advancement of synthetic chemistry, enabling the production of valuable compounds with improved yields and lower environmental impact (Qiu et al., 2009).
Adsorption and Removal of Pollutants
The use of low-cost adsorbents for the removal of dyes and pollutants from water, such as methylene blue, highlights the ongoing efforts to address environmental pollution. Research in this area focuses on developing efficient and sustainable methods to treat industrial wastewater, contributing to the conservation of water resources (Rafatullah et al., 2010).
Supramolecular Chemistry and Material Science
Studies on benzene-1,3,5-tricarboxamide and its applications in nanotechnology, polymer processing, and biomedical fields demonstrate the versatility of supramolecular compounds in creating materials with novel properties. These materials have potential applications in drug delivery, tissue engineering, and the development of nanostructured devices (Cantekin et al., 2012).
Future Directions
The future directions for research on this compound could involve elucidating its synthesis, chemical reactions, mechanism of action, and safety profile. This could potentially involve experimental studies in the lab, computational chemistry studies, and possibly even biological studies if the compound shows promise as a pharmaceutical .
Mechanism of Action
Target of Action
Given its structural similarity to fentanyl analogs , it is likely that it interacts with opioid receptors, particularly the mu-opioid receptor, which plays a crucial role in pain perception and reward.
Mode of Action
Based on its structural similarity to fentanyl analogs , it can be inferred that it may bind to the mu-opioid receptor, triggering a series of intracellular events. This can lead to the inhibition of pain signaling pathways, providing analgesic effects.
Biochemical Pathways
It can be inferred from the known metabolism of fentanyl analogs that the compound may undergo reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation. Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Considering the potency of fentanyl analogs , it can be inferred that the compound may have significant bioavailability and can cross the blood-brain barrier .
Result of Action
Based on its structural similarity to fentanyl analogs , it can be inferred that the compound may produce analgesic effects by inhibiting pain signaling pathways.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methoxymethyl]-N-(2-phenylethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O2/c23-21-8-6-19(7-9-21)16-27-17-20-11-14-25(15-12-20)22(26)24-13-10-18-4-2-1-3-5-18/h1-9,20H,10-17H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBKQOPSNRMFGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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